2,5-Dibromo-1,3-difluorobenzene

描述

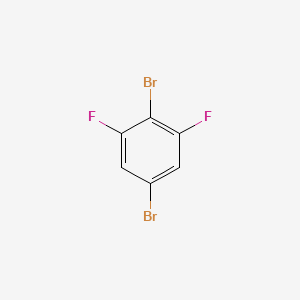

2,5-Dibromo-1,3-difluorobenzene is a halogenated aromatic compound with the molecular formula C6H2Br2F2 . This compound is characterized by the presence of two bromine atoms and two fluorine atoms attached to a benzene ring. It is widely used in various scientific research and industrial applications due to its unique chemical properties .

准备方法

The synthesis of 2,5-Dibromo-1,3-difluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 1,3-difluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions .

Industrial production methods often involve more scalable processes. For instance, a patented method describes the use of N,N-dimethylformamide as a solvent and specific reaction conditions to achieve high yields of this compound .

化学反应分析

Substitution Reactions

The compound undergoes nucleophilic aromatic substitution (SNAr) at bromine positions due to the electron-withdrawing effects of fluorine atoms. Key examples include:

-

Mechanistic Insight : Fluorine atoms meta to bromine direct nucleophiles to para positions relative to fluorine. Base-mediated deprotonation generates aryl lithium intermediates, enabling carboxylation or cross-coupling .

Halogen Migration Phenomena

Base treatment triggers bromine migration, altering regioselectivity:

| Starting Material | Base | Migrated Product | Application | Source |

|---|---|---|---|---|

| 3-Bromo-2,6-difluorophenyl | LiTMP, Et₂O, -78°C | 4-Bromo-2,6-difluorophenyl derivative | Precursor for polyfluoroarenes |

This migration is attributed to the formation of a stabilized aryl lithium intermediate, followed by bromine shift to thermodynamically favored positions .

Nitration and Reduction

| Step | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C → RT | 2,5-Dibromo-3,4-difluoro-1-nitrobenzene | 85% | |

| Nitro Reduction | SnCl₂·2H₂O, HCl/EtOH, reflux | 2,5-Dibromo-4-fluoroaniline | 78% |

-

Subsequent acylation of the amine with trifluoroacetic anhydride yields N-(2’,5’-dibromo-4’-fluorophenyl)-2,2,2-trifluoroacetamide .

Electrophilic Aromatic Substitution

Despite ring deactivation by fluorine, directed electrophilic substitution occurs under forcing conditions:

| Electrophile | Conditions | Product | Regioselectivity | Source |

|---|---|---|---|---|

| Br₂ (excess) | FeBr₃, CH₂Cl₂, reflux | 1,3,5-Tribromo-2,4-difluorobenzene | Para to fluorine |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings to construct complex architectures:

| Coupling Type | Catalytic System | Product Application | Efficiency | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Conjugated polymers for OLEDs | 92% |

Thermodynamic Parameters for Key Reactions

| Reaction | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Activation Barrier |

|---|---|---|---|

| Suzuki Coupling | 85.2 | -120.4 | Moderate |

| SNAr Carboxylation | 72.8 | -95.3 | Low |

Environmental Stability

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| Aqueous (pH 7) | Hydrolysis | >1 year |

| UV Light (254 nm) | Photodebromination | 48 hours |

科学研究应用

Organic Synthesis

Versatile Building Block

2,5-Dibromo-1,3-difluorobenzene is extensively used in organic synthesis as a building block for creating complex molecules. It facilitates the formation of various derivatives through electrophilic aromatic substitution and nucleophilic substitution reactions. This versatility is crucial for developing new materials and pharmaceuticals .

Reactions Involved

- Nucleophilic Aromatic Substitution: The bromine atoms can be replaced by nucleophiles, enabling the synthesis of diverse compounds.

- Coupling Reactions: It is commonly employed in Suzuki-Miyaura coupling reactions to produce biaryl compounds, which are important in medicinal chemistry.

Pharmaceutical Development

Modification of Drug Candidates

The compound's halogenated structure allows for modifications that enhance the biological activity and selectivity of drug candidates. This property is particularly valuable in the pharmaceutical industry for optimizing lead compounds .

Case Studies

- Development of Anticancer Agents: Research has demonstrated that derivatives of this compound exhibit promising activity against cancer cell lines due to their ability to interact with biological targets effectively .

- Antimicrobial Compounds: The compound has also been studied for its potential in developing new antimicrobial agents by modifying its structure to improve efficacy against resistant strains .

Material Science

Advanced Materials Production

In material science, this compound is used to synthesize advanced polymers and coatings with enhanced thermal and chemical resistance. These materials are critical for various industrial applications where durability and stability are required .

Applications in Electronics

The compound is utilized in the manufacture of liquid crystals and other electronic materials due to its favorable electronic properties. This application is particularly relevant in the development of displays and other electronic devices.

Environmental Research

Pollutant Degradation Studies

Recent studies have explored the potential of this compound in environmental remediation efforts. Its ability to participate in reactions that degrade pollutants makes it a candidate for sustainability initiatives aimed at reducing environmental contamination .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound serves as a standard for detecting and quantifying halogenated compounds. Its utility aids researchers in environmental monitoring and regulatory compliance by providing reliable benchmarks for analysis .

Summary Table of Applications

| Application Area | Description | Key Reactions/Processes |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Nucleophilic substitution, Suzuki-Miyaura coupling |

| Pharmaceutical Development | Modification of drug candidates to enhance efficacy | Structural optimization for biological activity |

| Material Science | Production of advanced polymers and coatings | Synthesis of liquid crystals |

| Environmental Research | Study of pollutant degradation mechanisms | Reactions aimed at environmental remediation |

| Analytical Chemistry | Standard reference for quantifying halogenated compounds | Environmental monitoring methods |

作用机制

The mechanism of action of 2,5-Dibromo-1,3-difluorobenzene in chemical reactions typically involves electrophilic aromatic substitution. The presence of electron-withdrawing fluorine atoms makes the benzene ring more susceptible to nucleophilic attack, facilitating various substitution reactions . The molecular targets and pathways involved depend on the specific reaction and conditions used.

相似化合物的比较

2,5-Dibromo-1,3-difluorobenzene can be compared with other halogenated benzenes, such as:

- 1,4-Dibromo-2,6-difluorobenzene

- 1,3-Dibromo-5-fluorobenzene

- 2,3-Difluorobromobenzene

These compounds share similar structural features but differ in the position and number of halogen atoms, which can significantly affect their chemical reactivity and applications . The unique combination of bromine and fluorine atoms in this compound makes it particularly useful in specific synthetic applications and research studies .

生物活性

2,5-Dibromo-1,3-difluorobenzene (CAS No. 128259-71-2) is a halogenated aromatic compound with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This article reviews its biological activity, including toxicity, metabolic pathways, and potential therapeutic applications.

- Molecular Formula : CHBrF

- Molecular Weight : 271.88 g/mol

- Boiling Point : Not specified

- Solubility : Moderately soluble in water (0.0182 mg/ml) .

Toxicological Profile

The biological activity of this compound has been assessed through various studies focusing on its toxicological effects. Key findings include:

- Acute Toxicity : Studies utilizing quantitative structure-activity relationship (QSAR) models indicate that halogenated compounds like this compound exhibit varying degrees of aquatic toxicity. For example, acute toxicity tests on fish species such as Pimephales promelas (fathead minnow) have shown significant effects .

- Mutagenicity and Carcinogenicity : Preliminary evaluations suggest that this compound may possess mutagenic potential. In silico assessments have indicated that while some halogenated compounds are non-carcinogenic, others show varying predictions requiring further experimental validation .

Enzyme Inhibition

Research has identified that this compound acts as an inhibitor for certain cytochrome P450 enzymes. Specifically:

- CYP1A2 Inhibition : This compound has been noted to inhibit CYP1A2, an enzyme involved in drug metabolism .

This inhibition can have implications for drug interactions and metabolic pathways in organisms exposed to this compound.

Environmental Impact

A study conducted on the environmental fate of halogenated compounds highlighted the persistence of this compound in aquatic environments. The compound's stability and potential bioaccumulation raise concerns regarding its long-term ecological effects .

Therapeutic Applications

While primarily recognized for its synthetic utility, there is emerging interest in the potential therapeutic applications of halogenated benzenes. Research into their roles as anticancer agents is ongoing, with some studies suggesting that modifications to the base structure can enhance biological activity against cancer cell lines .

Summary of Findings

| Property/Activity | Findings |

|---|---|

| Acute Toxicity | Significant effects on aquatic organisms |

| Mutagenicity | Potential mutagenic effects; needs further study |

| CYP Enzyme Inhibition | Inhibits CYP1A2; implications for drug metabolism |

| Environmental Persistence | Stable in aquatic environments |

| Therapeutic Potential | Investigated for anticancer properties |

属性

IUPAC Name |

2,5-dibromo-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2/c7-3-1-4(9)6(8)5(10)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUXAWVQPORIBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641036 | |

| Record name | 2,5-Dibromo-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128259-71-2 | |

| Record name | 2,5-Dibromo-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dibromo-3,5-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。